molecular formula C11H12N2 B1680170 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine CAS No. 77963-70-3

1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine

Cat. No.: B1680170
CAS No.: 77963-70-3
M. Wt: 172.23 g/mol
InChI Key: JPTWSZJFCLJZJX-UHFFFAOYSA-N
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Description

RU 27849 is a chemical compound known for its use in studying the binding of tryptamine recognition sites. It has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol . This compound is primarily utilized in scientific research and is not intended for human use.

Preparation Methods

The synthesis of RU 27849 involves several steps. One common method includes the reaction of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and often tailored to achieve high purity and yield. Industrial production methods may involve the use of advanced techniques such as nanometer material-supported ruthenium catalysts, which have unique properties under mild conditions .

Chemical Reactions Analysis

RU 27849 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

RU 27849 is widely used in scientific research, particularly in the study of tryptamine recognition sites. It has applications in:

    Chemistry: Used to study the binding properties and interactions of tryptamine analogs.

    Biology: Helps in understanding the role of tryptamine recognition sites in biological systems.

    Medicine: Potential applications in drug development and understanding the mechanisms of certain neurological disorders.

    Industry: Used in the development of new materials and catalysts

Comparison with Similar Compounds

RU 27849 is compared with other similar compounds such as RU 28251 and RU 28306. These compounds also exhibit dopaminergic activity and are used in similar research applications. RU 27849 is unique in its specific binding properties and the effects it has on tryptamine recognition sites. This uniqueness makes it a valuable tool in scientific research .

Conclusion

RU 27849 is a versatile compound with significant applications in scientific research Its unique binding properties and effects on tryptamine recognition sites make it an important tool in chemistry, biology, medicine, and industry

Properties

IUPAC Name

1,3,4,5-tetrahydrobenzo[cd]indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-4-7-2-1-3-10-11(7)8(5-9)6-13-10/h1-3,6,9,13H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTWSZJFCLJZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CNC3=CC=CC1=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999149
Record name 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77963-70-3
Record name RU 27849
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077963703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine
Reactant of Route 2
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine
Reactant of Route 3
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine
Reactant of Route 4
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine
Reactant of Route 5
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine
Reactant of Route 6
1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine

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